REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1I.C([C:14](CC)([C:18]([O-:20])=[O:19])[C:15]([O-:17])=[O:16])C.[C:23]1(C2C=CC=CC=2O)C=CC=C[CH:24]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:42]1COC[CH2:43]1>[Cu]I>[CH2:23]([O:20][C:18](=[O:19])[CH:14]([C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1])[C:15]([O:17][CH2:42][CH3:43])=[O:16])[CH3:24] |f:3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])I
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
cesium carbonate
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated aqueous ammonium chloride and EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by flash chromatography (hexanes:EtOAc 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 688% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |